molecular formula C14H17NO4 B1223356 N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxin-5-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxin-5-carboxamide

Cat. No. B1223356
M. Wt: 263.29 g/mol
InChI Key: VTJYCOVVGVZHRG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxin-5-carboxamide is a member of methoxybenzenes.

Scientific Research Applications

PET Tracers in Neuropsychiatric Disorders

N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxin-5-carboxamide derivatives, particularly N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides, have been studied for their potential as PET tracers in neuropsychiatric disorders. These derivatives display high affinity for 5-HT1A receptors, suggesting their utility in imaging studies related to serotonin receptors in the brain, which are implicated in various neuropsychiatric conditions (García et al., 2014).

Antimicrobial and Antioxidant Properties

Compounds structurally related to this compound have demonstrated notable antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates exhibited significant antibacterial and antifungal properties, as well as potent antioxidant capabilities (Raghavendra et al., 2016).

Synthesis of CCR5 Antagonists

The synthesis of molecules like 7-{4-[2-(butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, which are orally active CCR5 antagonists, involves intermediates structurally akin to this compound. These compounds are significant in the context of potential HIV treatments (Ikemoto et al., 2005).

Development of Antidepressants

Research has explored the antidepressant potential of compounds structurally related to this compound. For instance, studies on 3-ethoxyquinoxalin-2-carboxamides, which share structural similarities, indicate their efficacy as 5-HT3 receptor antagonists, thereby contributing to their potential as antidepressants (Mahesh et al., 2011).

Antibacterial Activity of Oxadiazoles

Another area of research involves the synthesis of (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles, which exhibit significant antibacterial activity. These compounds show promise in developing new antimicrobial agents (Aghekyan et al., 2020).

Cytotoxicity in Cancer Research

Research into 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides has highlighted their potential cytotoxicity against cancer cells. These compounds could be significant in the development of new anticancer therapies (Hassan et al., 2014).

Alzheimer's Disease Imaging

Derivatives of this compound have been utilized in PET imaging to study 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research contributes to our understanding of neurodegenerative diseases and their progression (Kepe et al., 2006).

properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide

InChI

InChI=1S/C14H17NO4/c1-17-12-4-2-11(3-5-12)6-7-15-14(16)13-10-18-8-9-19-13/h2-5,10H,6-9H2,1H3,(H,15,16)

InChI Key

VTJYCOVVGVZHRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=COCCO2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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